noc-5

作用机制

准备方法

合成路线和反应条件

NOC-5 通过多胺与亚硝酸的反应合成。 该过程涉及形成亚硝基肼中间体,然后通过添加异丙基进行稳定 . 反应通常在水溶液中于受控的 pH 值下进行,以确保中间体和最终产物的稳定性 .

工业生产方法

This compound 的工业生产涉及使用与实验室类似的反应条件的大规模合成。 该过程针对更高的产率和纯度进行了优化,通常涉及连续流动反应器和先进的纯化技术,如高效液相色谱 .

化学反应分析

反应类型

NOC-5 主要经历分解反应以释放一氧化氮。 这种分解会受到各种因素的影响,例如 pH 值、温度以及其他化学物质的存在 .

常用试剂和条件

This compound 的分解通常在生理 pH 值 (7.4) 和温度 (37°C) 下的磷酸盐缓冲盐水中进行 . 还原剂的存在可以加速一氧化氮从 this compound 中的释放 .

主要形成的产物

This compound 分解形成的主要产物是一氧化氮。 此外,副产物包括相应的胺和亚硝酸 .

科学研究应用

NOC-5 在科学研究中具有广泛的应用:

相似化合物的比较

NOC-5 在一氧化氮供体中是独一无二的,因为它具有稳定性和能够在不需要辅因子的情况下释放两个当量的一氧化氮的能力 . 类似的化合物包括:

NOC-7: 另一种具有不同半衰期和释放特征的一氧化氮供体.

NOC-12: 以其较长的半衰期和较慢的一氧化氮释放速率而闻名.

NOC-18: 以其能够在延长的时间内释放一氧化氮而闻名.

生物活性

Noc-5, a compound recognized for its role in biological processes, particularly through its interaction with nitric oxide (NO) signaling pathways, has garnered attention in recent research. This article delves into the biological activity of this compound, exploring its mechanisms, effects on cellular functions, and implications in various studies.

Overview of this compound

This compound is classified among fast nitric oxide (NO) donors, which are compounds that release NO rapidly and are used in various physiological and pharmacological studies. Its primary mechanism involves the modulation of ion transporters and cellular signaling pathways.

This compound acts primarily by releasing NO, which plays a crucial role in various cellular functions including vasodilation, neurotransmission, and modulation of ion channels. The biological activity of this compound can be summarized as follows:

- Nitric Oxide Release : this compound releases NO, which diffuses across cell membranes and activates guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP).

- Regulation of Ion Transporters : It has been shown to upregulate potassium chloride cotransporters (KCCs), particularly KCC3, which are essential for maintaining chloride homeostasis in neurons and vascular smooth muscle cells .

Case Studies and Experimental Evidence

- Upregulation of KCC3 : In a study involving primary cultures of rat vascular smooth muscle cells (VSMCs), it was demonstrated that this compound significantly upregulated KCC3 expression. This effect was attributed to the acute release of NO, which modulated the expression levels of KCC transporters .

- Comparative Analysis with Other NO Donors : this compound was compared with other NO donors like NOC-9 and NOC-18. The results indicated that while NOC-9 and this compound rapidly increased KCC3 expression, the slower NO releaser NOC-18 did not have a similar effect. This highlights the importance of the rate of NO release in mediating biological responses .

Table 1: Comparative Effects of Different NO Donors on KCC3 Expression

| Compound | Type | Effect on KCC3 Expression | Mechanism |

|---|---|---|---|

| This compound | Fast NO Donor | Significant Upregulation | Rapid NO release |

| NOC-9 | Fast NO Donor | Significant Upregulation | Rapid NO release |

| NOC-18 | Slow NO Donor | No significant effect | Slow NO release |

Implications in Biological Systems

The findings surrounding this compound suggest its potential therapeutic applications in conditions where modulation of vascular tone or neuronal signaling is required. By influencing ion transporter activity and enhancing NO signaling pathways, this compound could play a role in:

- Cardiovascular Health : By promoting vasodilation through increased cGMP levels.

- Neurological Disorders : By regulating chloride homeostasis in neurons, potentially affecting synaptic inhibition and excitability.

属性

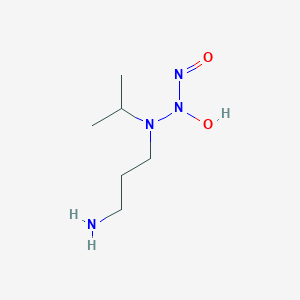

IUPAC Name |

[3-aminopropyl(propan-2-yl)amino]-hydroxyimino-oxidoazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N4O2/c1-6(2)9(5-3-4-7)10(12)8-11/h6,11H,3-5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIRIKBRVALRPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCN)[N+](=NO)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146724-82-5 | |

| Record name | 1-Hydroxy-2-oxo-3-(3-aminopropyl)-3-isopropyl-1-triazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146724825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: NOC-5, also known as 1-Hydroxy-2-oxo-3-(3-aminopropyl)-3-isopropyl-1-triazene, is a nitric oxide (NO) donor. [, , , , , , , , ] It spontaneously releases NO, which then interacts with various cellular targets, including soluble guanylate cyclase (sGC). This interaction leads to increased cyclic guanosine monophosphate (cGMP) levels, activating downstream signaling pathways like protein kinase G (PKG). [, , , ]

A: this compound primarily induces airway smooth muscle relaxation by inhibiting the frequency of agonist-induced calcium (Ca2+) oscillations in airway smooth muscle cells (SMCs). [, , ] This inhibition is mediated through the NO/sGC/cGMP/PKG pathway. [, ]

A: While this compound predominantly acts by decreasing Ca2+ oscillations, it demonstrates a minor effect on Ca2+ sensitivity in airway SMCs, only inducing a small airway relaxation when intracellular Ca2+ levels are high. []

A: Yes, this compound can enhance both the expression and shedding of TNF-RI in endothelial cells through a cGMP-independent mechanism. [] This increase in soluble TNF-RI (sTNF-RI) release is dose-dependent and involves tyrosine kinase and a type of metalloproteinase. []

ANone: The molecular formula of this compound (1-Hydroxy-2-oxo-3-(3-aminopropyl)-3-isopropyl-1-triazene) is C6H16N4O2 and its molecular weight is 176.22 g/mol.

A: Yes, computational chemistry techniques like 3D-QSAR modeling and molecular docking have been utilized to study the structure-activity relationships of compounds related to this compound and to predict the binding interactions of these compounds with target proteins. [, , , , , ]

A: While specific details on this compound structural modifications were not found in the provided research, studies exploring SAR on similar compounds suggest that structural changes can significantly influence their potency and selectivity for specific targets. [, , , , , ]

ANone: this compound has found applications in various research areas, including:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。